molecular formula C10H8BrNO3 B1415621 5-Bromo-3-cyano-2-methoxyphenylacetic acid CAS No. 1807081-26-0

5-Bromo-3-cyano-2-methoxyphenylacetic acid

Cat. No. B1415621
M. Wt: 270.08 g/mol
InChI Key: KHMKYKYWTUURQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-cyano-2-methoxyphenylacetic acid is a chemical compound with the following properties:



  • IUPAC Name : (5-bromo-2-methoxyphenyl)acetic acid

  • CAS Number : 7017-48-3

  • Molecular Formula : C<sub>9</sub>H<sub>9</sub>BrO<sub>3</sub>

  • Molecular Weight : 245.07 g/mol

  • Appearance : Solid powder

  • Boiling Point : 132-134°C

  • Storage Temperature : Ambient temperature



Molecular Structure Analysis

The molecular structure of 5-Bromo-3-cyano-2-methoxyphenylacetic acid consists of a phenyl ring substituted with bromine, cyano, and methoxy groups. The carboxylic acid functional group is attached to the phenyl ring.



Physical And Chemical Properties Analysis


  • Solubility : Insoluble in water; solubility may vary in organic solvents.

Safety And Hazards

The compound carries warning labels (GHS07 and GHS09) and safety precautions (P260, P271, P280). It is essential to handle it with care due to potential health hazards.

  • Future Directions

    Researchers should explore its pharmacological properties, potential applications, and toxicity profiles.

    properties

    IUPAC Name

    2-(5-bromo-3-cyano-2-methoxyphenyl)acetic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H8BrNO3/c1-15-10-6(4-9(13)14)2-8(11)3-7(10)5-12/h2-3H,4H2,1H3,(H,13,14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KHMKYKYWTUURQX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=C(C=C1C#N)Br)CC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H8BrNO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    270.08 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-Bromo-3-cyano-2-methoxyphenylacetic acid

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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